molecular formula C24H23N3O4S B15105730 ethyl [2-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate

ethyl [2-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B15105730
M. Wt: 449.5 g/mol
InChI Key: NSEZFRMZOHCJMY-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted at the 2-position with an acetamide group linked to a 5-benzyloxyindole moiety and at the 4-position with an ethyl ester. Its synthesis likely involves coupling reactions between thiazole intermediates and activated indole derivatives, as seen in analogous pathways " title="See and ">[1].

Properties

Molecular Formula

C24H23N3O4S

Molecular Weight

449.5 g/mol

IUPAC Name

ethyl 2-[2-[[2-(5-phenylmethoxyindol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C24H23N3O4S/c1-2-30-23(29)13-19-16-32-24(25-19)26-22(28)14-27-11-10-18-12-20(8-9-21(18)27)31-15-17-6-4-3-5-7-17/h3-12,16H,2,13-15H2,1H3,(H,25,26,28)

InChI Key

NSEZFRMZOHCJMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The thiazole ring can be constructed using a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and Hantzsch thiazole synthesis, as well as the development of efficient purification methods to isolate the final product.

Mechanism of Action

The mechanism of action of ethyl [2-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate is likely related to its ability to interact with various molecular targets and pathways. The indole moiety can bind to receptors and enzymes, modulating their activity . The thiazole ring may also contribute to the compound’s biological activity by interacting with cellular components .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

(a) Ethyl 2-[2-(Aminomethyl)-1,3-Thiazol-4-yl]Acetate Dihydrochloride (EN300-386110)
  • Structure: Thiazole with aminomethyl (NH2CH2-) and ethyl ester groups.
  • Comparison : Lacks the benzyloxyindole-acetamide moiety, resulting in lower molecular weight (MW: ~183.64 vs. ~434.5 for the target compound). The hydrochloride salt improves solubility but reduces lipophilicity (logP) compared to the neutral benzyloxy-containing target .
(b) 4-(1-Acetyl-2,3-Dihydro-1H-Indol-5-yl)-1,3-Thiazol-2-Amine
  • Structure : Acetylated dihydroindole linked to a thiazol-2-amine.
  • The thiazol-2-amine group may engage in stronger hydrogen bonding than the acetamide in the target compound .
(c) Ethyl (2-{[(4-Nitrophenyl)Sulfonyl]Amino}-1,3-Thiazol-4-yl)Acetate
  • Structure : Thiazole with sulfonamide and ethyl ester groups.
  • Comparison : The electron-withdrawing nitro group on the sulfonamide increases polarity, reducing cell permeability compared to the benzyloxyindole’s electron-donating effect .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
Target Compound ~434.5 3.8 <0.1 (DMSO)
EN300-386110 183.64 1.2 >10 (Water)
4-(1-Acetyl-Dihydroindolyl)-Thiazol-2-Amine 302.35 2.5 0.5 (DMSO)
Ethyl (2-Sulfonamido-Thiazolyl)Acetate 381.4 2.0 1.2 (DMSO)

Key Observations :

  • The benzyloxy group in the target compound significantly increases logP, favoring membrane penetration but limiting aqueous solubility.
  • Hydrochloride salts (e.g., EN300-386110) improve solubility but require acidic conditions for stability.

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